molecular formula C9H6F4O2S B8421406 2-Fluoro-3-methylthio-4-(trifluoromethyl)benzoic acid

2-Fluoro-3-methylthio-4-(trifluoromethyl)benzoic acid

Cat. No.: B8421406
M. Wt: 254.20 g/mol
InChI Key: XFHNCSKXZRNXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methylthio-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H6F4O2S and its molecular weight is 254.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6F4O2S

Molecular Weight

254.20 g/mol

IUPAC Name

2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O2S/c1-16-7-5(9(11,12)13)3-2-4(6(7)10)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

XFHNCSKXZRNXAH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of inert gas, 27.5 ml (1.6 M in hexane, 44 mmol) of n-butyllithium were added dropwise to a solution, cooled to −78° C., of 7.98 g (38 mmol) of 1-fluoro-2-methylthio-3-(trifluoromethyl)benzene in 60 ml of anhydrous THF, where the temperature of the reaction mixture should not exceed −65° C. The mixture was stirred at −78° C. for 3 h, and at this temperature a carbon dioxide stream was then introduced such that the temperature of the reaction mixture did not exceed −45° C. The mixture was then warmed to RT and then once more cooled to 0° C. For work-up, water was added dropwise at this temperature until the precipitate formed had dissolved. Diethyl ether was added, and the organic phase was extracted three times with water. The combined aqueous phases were acidified with 10 percent strength hydrochloric acid. The aqueous phase was extracted repeatedly with dichloromethane, the combined organic phases were washed with saturated aqueous NaCl solution and dried over sodium sulfate and the filtrate was then freed from the solvent. The crude product obtained in this manner was then recrystallized from gasoline (80-110° C.)/ethyl acetate. This gave 6.8 g of 2-fluoro-3-methylthio-4-(trifluoromethyl)benzoic acid.
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